molecular formula C72H116O4P2S4Zn B081325 Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- CAS No. 11059-65-7

Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-

Cat. No. B081325
CAS RN: 11059-65-7
M. Wt: 1301.3 g/mol
InChI Key: JVQCNSRVEPWJNL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- is a complex compound of zinc that has been synthesized and studied for its potential applications in various fields of science. This compound is also known as Zinc tetra-phenyl phosphorodithioate or ZnTPP.

Mechanism Of Action

The mechanism of action of Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- is not fully understood. However, it is believed that the compound interacts with cellular components, such as proteins and enzymes, and modulates their activity. This modulation can lead to changes in cellular processes, such as cell growth and division, and ultimately result in therapeutic effects.

Biochemical And Physiological Effects

Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.

Advantages And Limitations For Lab Experiments

One advantage of using Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- in lab experiments is its high solubility in organic solvents, which allows for easy handling and purification. However, one limitation is its low stability in aqueous solutions, which can limit its use in certain biological applications.

Future Directions

There are several future directions for research on Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another direction is to explore its use as a catalyst for other organic reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interaction with cellular components.

Synthesis Methods

The synthesis of Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- can be achieved by reacting zinc acetate with tetra-phenyl phosphorodithioate in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane, and is followed by a series of purification steps to obtain the final product. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- has been studied for its potential applications in various fields of science, including catalysis, materials science, and biomedicine. In catalysis, this compound has been shown to exhibit high catalytic activity towards the oxidation of alcohols and the reduction of nitro compounds. In materials science, Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- has been used as a precursor for the synthesis of zinc sulfide nanoparticles. In biomedicine, this compound has been investigated for its potential therapeutic applications in cancer treatment.

properties

CAS RN

11059-65-7

Product Name

Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-

Molecular Formula

C72H116O4P2S4Zn

Molecular Weight

1301.3 g/mol

IUPAC Name

zinc;bis[4-(2,4-dimethyl-3-propylheptyl)phenoxy]-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/2C36H59O2PS2.Zn/c2*1-9-13-27(5)35(15-11-3)29(7)25-31-17-21-33(22-18-31)37-39(40,41)38-34-23-19-32(20-24-34)26-30(8)36(16-12-4)28(6)14-10-2;/h2*17-24,27-30,35-36H,9-16,25-26H2,1-8H3,(H,40,41);/q;;+2/p-2

InChI Key

JVQCNSRVEPWJNL-UHFFFAOYSA-L

SMILES

CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].[Zn+2]

Canonical SMILES

CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].[Zn+2]

Other CAS RN

11059-65-7

physical_description

Liquid

Origin of Product

United States

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